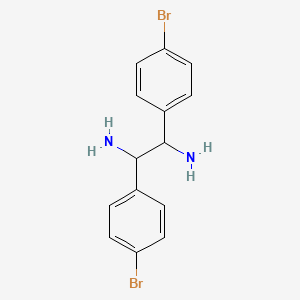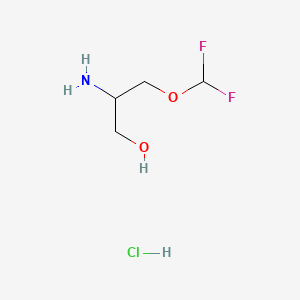
(S,S)-1,2-Bis-(4-bromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It is characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the selective hydrogenation of the corresponding tolane precursor. This process typically requires the use of a hydrogenation catalyst under controlled conditions . Another method involves the reaction of 1,2-dibromoethane with aniline derivatives, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives .
Aplicaciones Científicas De Investigación
1,2-Bis(4-bromophenyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and molecular electronics.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity . Additionally, the ethanediamine backbone provides flexibility and stability to the molecule, allowing it to interact with different targets effectively .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: This compound is similar in structure but lacks the ethanediamine backbone, which affects its reactivity and applications.
1,2-Bis(4-bromophenyl)ethylene: This compound contains a double bond between the phenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(4-bromophenyl)ethanone: This compound has a carbonyl group instead of the ethanediamine backbone, resulting in distinct chemical behavior.
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is unique due to its combination of bromophenyl groups and an ethanediamine backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and materials science .
Propiedades
Fórmula molecular |
C14H14Br2N2 |
|---|---|
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 |
Clave InChI |
XURRKKYAGFWNPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)


![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)


![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)


![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)

